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Compound of Interest

Compound Name: TOLUALDEHYDES

Cat. No.: B1143350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for meta-

tolualdehyde (also known as 3-methylbenzaldehyde). The information presented herein is

intended to support identification, characterization, and quality control efforts in research and

development settings. This document includes tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a

workflow diagram for spectroscopic analysis.

Spectroscopic Data
The following sections summarize the key spectroscopic data for meta-tolualdehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for meta-tolualdehyde are presented below.

Table 1: ¹H NMR Spectroscopic Data for meta-Tolualdehyde
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Chemical Shift (δ) ppm Multiplicity Assignment

9.95 s Aldehyde H

7.66 m Aromatic H

7.64 m Aromatic H

7.41 m Aromatic H

7.38 m Aromatic H

2.39 s Methyl H

Solvent: CDCl₃, Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for meta-Tolualdehyde

Chemical Shift (δ) ppm Assignment

192.6 Aldehyde C=O

138.8 Aromatic C-CH₃

136.7 Aromatic C-CHO

135.0 Aromatic C-H

129.5 Aromatic C-H

129.0 Aromatic C-H

127.2 Aromatic C-H

21.2 Methyl C

Solvent: CDCl₃, Frequency: 15.09 MHz.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for meta-tolualdehyde are listed below.
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Table 3: Key IR Absorption Bands for meta-Tolualdehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium Aromatic C-H stretch

2900, 2700 Weak
Aldehyde C-H stretch (Fermi

doublet)[2]

1697 Strong C=O stretch (Aldehyde)[2]

1600-1450 Medium-Weak Aromatic C=C stretches[2]

Sample Preparation: Neat liquid film.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The major fragments observed in the electron ionization (EI) mass spectrum of meta-

tolualdehyde are detailed below.

Table 4: Major Fragments in the Mass Spectrum of meta-Tolualdehyde

m/z Relative Intensity (%) Assignment

120 50.45 [M]⁺ (Molecular ion)

119 52.94 [M-H]⁺

91 99.99 [M-CHO]⁺ (Tropylium ion)

65 27.86 [C₅H₅]⁺

39 18.06 [C₃H₃]⁺

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation: A small amount of meta-tolualdehyde is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.

The spectrum is phased and the baseline is corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

¹³C NMR Spectroscopy:

The spectrometer is tuned to the ¹³C frequency.

A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to

singlets for each carbon.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to

the low natural abundance of ¹³C.

The FID is processed similarly to the ¹H spectrum.

FT-IR Spectroscopy
Sample Preparation: As meta-tolualdehyde is a liquid at room temperature, a "neat" spectrum

can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to
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form a thin film.[4]

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed between the plates and inserted into the spectrometer.

The sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum.

Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like meta-

tolualdehyde. In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like meta-tolualdehyde.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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